(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone, also known as EPM, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, mood regulation, and immune function. EPM has been extensively studied for its potential therapeutic applications in treating various diseases, including pain, inflammation, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
Cholesterol Absorption Inhibition
A study by Rosenblum et al. (1998) details the discovery of a compound, closely related to the structure of (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone, as a potent inhibitor of intestinal cholesterol absorption. This compound, SCH 58235, was specifically designed to enhance activity and block sites of potential detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in cholesterol-fed hamsters (Rosenblum et al., 1998).
Ligand Exchange Reactions
Klausmeyer et al. (2003) explored the ligand exchange reactions of a complex involving an azetidinone structure. This research provides insights into the reactivity and potential applications of azetidinone derivatives in chemical synthesis, which may extend to the molecule (Klausmeyer et al., 2003).
Synthesis of β-Lactam Antibiotics
Woulfe and Miller (1985) describe the synthesis of azetidinyl oxy acetic acids, which are precursors in the development of a new class of heteroatom-activated β-lactam antibiotics. This study highlights the utility of azetidinone derivatives in antibiotic synthesis, which might be relevant for the chemical structure of interest (Woulfe & Miller, 1985).
Alpha v Beta 3 Antagonists for Osteoporosis
Hutchinson et al. (2003) identified a compound with an azetidinone moiety, similar to the target molecule, as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound exhibited significant potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Eigenschaften
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-11-4-3-10(6-14-11)12(16)15-7-9(5-13)8-15/h3-4,6,9H,2,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEVAKRKHFEOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.